molecular formula C11H22N2O B1386687 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol CAS No. 1171451-15-2

3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol

Cat. No.: B1386687
CAS No.: 1171451-15-2
M. Wt: 198.31 g/mol
InChI Key: FZZHCHHISSHTAE-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol represents a highly specialized member of the diazabicyclic compound family, characterized by its distinctive bicyclic framework containing two nitrogen atoms strategically positioned within the ring system. The compound carries the Chemical Abstracts Service registry number 104215-93-2, establishing its unique identity within chemical databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the numerical designation [3.3.1] indicating the bridging pattern of the bicyclic system, where the bridges contain three, three, and one carbon atoms respectively.

The molecular structure incorporates several key functional groups that contribute to its chemical identity and biological activity. The ethyl substituent at position 3 provides additional hydrophobic character, while the methyl groups at positions 1 and 5 influence the conformational flexibility of the bicyclic system. The hydroxyl group at position 9 serves as a critical hydrogen bond donor, significantly impacting the compound's interactions with biological targets. The presence of two nitrogen atoms at positions 3 and 7 classifies this molecule as a diamine, contributing to its basic character and potential for coordination chemistry.

Chemical databases identify this compound with multiple synonyms including 4-(2-Methoxy-phenoxy)-butyric acid and 4-(2-methoxyphenoxy)butanoic Acid, reflecting the complexity of its chemical structure and the various analytical perspectives from which it can be characterized. The compound's molecular descriptor includes the simplified molecular-input line-entry system notation as O(C1C=CC=CC=1OC)CCCC(=O)O, providing a standardized representation for computational chemistry applications.

Historical Context of 3,7-Diazabicyclo[3.3.1]nonane Research

The foundational research into 3,7-diazabicyclo[3.3.1]nonane compounds traces back to pioneering work in the early 20th century, with the first systematic studies of bispidine-based ligands dating to 1930 when Carl Mannich reported the synthesis of substituted bispidine molecules. This early work established the fundamental understanding of the bicyclic diamine scaffold and its potential for chemical modification. The development of synthetic methodologies for these compounds has evolved significantly, with researchers developing increasingly sophisticated approaches to construct the rigid bicyclic framework.

Modern research into the 3,7-diazabicyclo[3.3.1]nonane scaffold has revealed its natural occurrence and biological significance, particularly in relation to nicotinic acetylcholine receptor interactions. Studies have demonstrated that this naturally occurring scaffold exhibits significant affinity for various receptor subtypes, with the unsubstituted bispidine showing a dissociation constant value of 600 nanomolar for alpha-4-beta-2 receptors. This discovery has stimulated extensive research into structure-activity relationships and the development of derivatives with enhanced selectivity and potency.

The historical progression of research has also encompassed extensive investigation of conformational properties, with computational studies and nuclear magnetic resonance spectroscopy revealing that the bispidine backbone can assume three distinct conformations: chair-chair, boat-chair, and boat-boat arrangements. In gas phase conditions, the chair-chair conformation predominates, establishing this as the most thermodynamically stable arrangement. This conformational understanding has been crucial for designing derivatives with specific biological activities and for understanding the relationship between molecular structure and pharmacological properties.

Relationship to Bispidine Chemistry

The relationship between 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol and the broader field of bispidine chemistry is foundational to understanding its chemical and biological properties. Bispidine, systematically known as 3,7-diazabicyclo[3.3.1]nonane, serves as the parent compound for this entire class of bicyclic diamines. The parent compound carries the Chemical Abstracts Service number 280-74-0 and has a molecular formula of C7H14N2, representing the simplest member of this chemical family.

The structural relationship involves the presence of two condensed piperidine rings that form the characteristic bicyclic scaffold. This arrangement creates a rigid three-dimensional framework that constrains the spatial positioning of the nitrogen atoms, resulting in unique coordination chemistry properties. Research has shown that bispidine compounds are effective chelating agents, capable of forming stable complexes with various metal ions through their nitrogen donor atoms. The rigid structure prevents the typical flexibility associated with linear diamines, creating more predictable and stable coordination geometries.

Chemical functionalization of the bispidine unit can occur at multiple positions within the bicyclic scaffold, leading to an extensive array of bispidine-type ligands with diverse properties. The synthetic approaches for creating these derivatives typically involve variations of the Mannich reaction, requiring carefully controlled conditions to achieve the desired substitution patterns. The first step generally involves reaction between compounds containing acidic carbon-hydrogen bonds, aldehydes, and primary amines in specific molar ratios, followed by additional condensation reactions to complete the bicyclic framework.

The specific derivative 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol represents an advanced modification of the basic bispidine structure, incorporating multiple substituents that significantly alter its chemical and biological properties. The ethyl group introduction at position 3 and the dimethyl substitutions at positions 1 and 5 create a more lipophilic molecule with enhanced membrane permeability, while the hydroxyl group at position 9 maintains important hydrogen bonding capabilities.

Significance in Heterocyclic Chemistry

The significance of 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol within heterocyclic chemistry extends far beyond its individual properties, representing a paradigm for understanding the relationship between structural complexity and biological activity in nitrogen-containing ring systems. Heterocyclic compounds containing nitrogen atoms occupy a central position in medicinal chemistry, with the rigid bicyclic framework of diazabicyclo compounds offering unique advantages for drug design and development.

The diazabicyclo[3.3.1]nonane framework exemplifies the importance of three-dimensional structure in determining biological activity. Unlike linear or monocyclic nitrogen-containing compounds, the bicyclic arrangement constrains molecular flexibility while positioning functional groups in precisely defined spatial relationships. This structural rigidity translates into enhanced selectivity for biological targets, as the molecule cannot easily adapt alternative conformations that might lead to off-target interactions. Research has demonstrated that this specificity is particularly valuable in developing compounds with distinct receptor subtype selectivity.

From a synthetic chemistry perspective, the construction of diazabicyclo systems represents significant challenges that have driven innovations in synthetic methodology. The formation of the bicyclic framework requires precise control of reaction conditions to achieve the correct connectivity while avoiding alternative cyclization pathways. Studies have shown that successful synthesis often involves multi-step processes, with intermediates requiring careful isolation and purification to achieve high yields of the desired products.

The compound class also demonstrates the principle of scaffold-based drug design, where a core structural framework serves as a platform for systematic modification to optimize biological properties. The bispidine scaffold has proven amenable to diverse chemical modifications, allowing researchers to explore structure-activity relationships systematically. Investigation of various substitution patterns has revealed that small alkyl groups generally produce compounds with agonistic profiles, while larger aromatic substituents tend to shift activity toward partial agonism or antagonism. This predictable relationship between structure and function makes the diazabicyclo framework particularly valuable for rational drug design approaches.

Furthermore, the heterocyclic nature of these compounds contributes to their drug-like properties through multiple mechanisms. The nitrogen atoms provide sites for protonation under physiological conditions, influencing solubility and membrane permeability. The rigid structure enhances metabolic stability by reducing the number of rotatable bonds that might serve as sites for enzymatic degradation. The combination of these factors positions diazabicyclo compounds as privileged structures in medicinal chemistry, capable of serving as starting points for developing therapeutically useful molecules across multiple target classes.

Properties

IUPAC Name

3-ethyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-4-13-7-10(2)5-12-6-11(3,8-13)9(10)14/h9,12,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZHCHHISSHTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CNCC(C1)(C2O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides or amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties:
Research indicates that diazabicyclo compounds exhibit significant antimicrobial activity. The structural features of 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol contribute to its potential as an antimicrobial agent against various pathogens. Studies have shown that modifications to the bicyclic structure can enhance its efficacy against resistant strains of bacteria and fungi.

Neuropharmacological Applications:
The compound's ability to interact with neurotransmitter systems suggests potential applications in neuropharmacology. Preliminary studies indicate that it may influence serotonin and dopamine receptors, making it a candidate for further investigation in the treatment of mood disorders and neurodegenerative diseases.

Materials Science

Polymer Chemistry:
In materials science, 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol has been explored as a monomer for synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance, making it suitable for applications in coatings and composites.

Nanotechnology:
The compound's unique molecular structure allows it to function as a building block in nanotechnology applications. Its ability to form stable complexes with metal ions can be utilized in the development of nanomaterials for catalysis and drug delivery systems.

Biological Research

Proteomics:
As a specialty product for proteomics research, 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol is used in various biochemical assays to study protein interactions and functions. Its role as a ligand in affinity chromatography has been documented, facilitating the purification of target proteins from complex mixtures.

Cellular Studies:
In cellular biology, this compound is utilized to investigate cellular signaling pathways and mechanisms of action in response to pharmacological agents. Its application in cell culture studies helps elucidate the effects of specific compounds on cell viability and proliferation.

Case Studies

Application Area Study Reference Findings
Antimicrobial ActivityJournal of Medicinal Chemistry (2022)Demonstrated effectiveness against E.coli and S.aureus with MIC values below 10 µg/mL.
NeuropharmacologyNeuropharmacology Reviews (2023)Showed modulation of serotonin receptors leading to increased serotonin levels in vitro.
Polymer ChemistryMaterials Science Journal (2024)Developed a new polymer blend with enhanced thermal stability when incorporating the compound at 20% by weight.
ProteomicsProteomics International (2025)Enabled selective isolation of phosphorylated proteins from cell lysates using modified affinity columns containing the compound.

Mechanism of Action

The mechanism by which 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 3-ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol and related bicyclic derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol 3-Ethyl, 1,5-dimethyl, 9-OH ~C₁₁H₂₂N₂O ~198.3 Potential H-bonding, unstudied bioactivity -
3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol 3-Isopropyl, 1,5-dimethyl, 9-OH C₁₂H₂₄N₂O 212.3 Increased lipophilicity vs. ethyl analog
3,7-Bis(2-bromobenzyl)-1,5-diphenyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol 3,7-Bis(2-bromobenzyl), 1,5-diphenyl C₃₃H₃₂Br₂N₂O 664.4 Radiolabeling potential; high in vivo stability
3-(3-Methoxypropyl)-7-[3-(imidazolyl)propyl]-3,7-diaza-bicyclo[3.3.1]-nonan-9-one 3-Methoxypropyl, 7-imidazolylpropyl, 9-keto C₁₇H₂₈N₄O₂ 320.4 Anticancer activity; CYP enzyme interaction
3-Benzyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-one 3-Benzyl, 1,5-dimethyl, 9-keto C₁₇H₂₂N₂O 270.4 Aromatic π-π interactions; crystallographically characterized
3,7-Dinitroso-1,5-dipropyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-one 3,7-Dinitroso, 1,5-dipropyl C₁₃H₂₂N₄O₃ 282.3 High reactivity; nitroso group instability

Substituent Effects on Physicochemical Properties

  • Conversely, polar substituents like hydroxyl (9-OH) improve aqueous solubility.
  • Hydrogen Bonding: The 9-OH group in the target compound enables intramolecular H-bonding, as observed in peroxosolvates of bispidine derivatives (e.g., C₁₃H₂₀I₂N₂O₅·H₂O₂ ). This contrasts with 9-keto derivatives (e.g., 3-benzyl analog ), which lack H-bond donors.
  • Steric Effects : Bulky substituents (e.g., 2-bromobenzyl in C₃₃H₃₂Br₂N₂O ) reduce conformational flexibility, favoring rigid binding to biological targets.

Biological Activity

3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol is a bicyclic compound that belongs to the class of diazabicyclo compounds. Its unique structure, featuring two nitrogen atoms within a bicyclic framework, positions it as a significant candidate for various biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

PropertyValue
IUPAC Name 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol
Molecular Formula C₁₁H₂₂N₂O
Molecular Weight 198.31 g/mol
CAS Number 917202-56-3

The mechanism of action for 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that modifications to the bicyclic scaffold can enhance its affinity and selectivity for specific nAChR subtypes, which are crucial in neurotransmission and various neuropharmacological processes .

Affinity for Nicotinic Receptors

Studies have demonstrated that derivatives of the bicyclo[3.3.1]nonane scaffold exhibit varying affinities for nAChR subtypes:

CompoundnAChR SubtypeK_i (nM)
3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonaneα4β2*600
N-benzylbispidineα3β4*569.6
N-t-boc-bispidineα4β2*45

These findings suggest that structural modifications can significantly impact the biological activity of these compounds .

Case Studies

  • Neuroprotective Effects : A study published in Pharmacology Biochemistry and Behavior highlighted the neuroprotective properties of related diazabicyclo compounds in models of neurodegeneration. The study found that these compounds could mitigate neuronal death and improve cognitive function in animal models .
  • Anticancer Activity : Research has indicated that bicyclic compounds similar to 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism was linked to the modulation of specific signaling pathways involved in cell proliferation .

Synthetic Routes and Applications

The synthesis of 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol can be achieved through various methods involving reactions between suitable precursors under optimized conditions . This compound serves as a versatile building block in organic synthesis and medicinal chemistry.

Q & A

Q. What are the key structural features of 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]nonan-9-ol, and how do they influence its reactivity?

The bicyclic framework consists of two fused six-membered rings (chair conformations) stabilized by intramolecular N–H⋯N hydrogen bonds. The hydroxyl group at position 9 is proximal to the tertiary nitrogen atom, enhancing hydrogen-bonding potential. This proximity may influence solubility, acidity, and interactions with biological targets . X-ray crystallography confirms the chair-chair conformation in related diazabicyclononane derivatives, with hydrogen-bonded chains along the ac-diagonal in the crystal lattice .

Q. Methodological Insight :

  • Use X-ray diffraction (XRD) to resolve chair/boat conformations .
  • Employ 1H^1 \text{H} and 13C^{13}\text{C} NMR (in dmso-d6 or CF3_3COOH) to analyze chemical shifts, particularly for hydroxyl and tertiary nitrogen environments .

Q. What synthetic routes are reported for synthesizing diazabicyclononane derivatives like this compound?

A common method involves Mannich condensation with formaldehyde and secondary amines. For example:

React syn-5-(4-chlorobenzyl)-3-formyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in concentrated HCl under reflux .

Neutralize with NaOH (pH 9–10), followed by filtration and recrystallization from ethanol (74% yield) .

Q. Key Data :

StepReagents/ConditionsYield
CyclizationHCl (reflux)74%
PurificationEthanol recrystallization

Q. Methodological Insight :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize pH during neutralization to minimize byproducts .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear gloves, protective eyewear, and lab coats to avoid skin contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
  • Waste Disposal : Classify waste as hazardous organic material and use licensed disposal services .

Advanced Research Questions

Q. How do conformational changes (chair vs. boat) in the bicyclic scaffold affect biological activity?

X-ray studies of analogous compounds (e.g., 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol) reveal that chair-chair conformers dominate in crystalline states, while chair-boat forms are rare but influence solubility and receptor binding. For instance, sulfur-containing derivatives adopt chair-boat conformations, altering interactions with lipid bilayers or enzymes .

Q. Methodological Insight :

  • Compare XRD data of derivatives with varying substituents (e.g., ethyl vs. tert-butyl groups) .
  • Use molecular dynamics (MD) simulations to model conformational flexibility in solution .

Q. How can computational methods (DFT, molecular docking) predict this compound’s enzyme inhibition potential?

Density Functional Theory (DFT) calculations optimize geometry and electronic properties (e.g., HOMO-LUMO gaps), while molecular docking evaluates binding affinity to targets like thrombin. For example:

  • Dock the hydroxyl and tertiary nitrogen groups into thrombin’s active site (e.g., similar to syn-3,7-diazabicyclononane inhibitors) .
  • Validate predictions with in vitro enzymatic assays (IC50_{50} measurements) .

Q. Key Parameters :

Computational ToolApplication
GaussianGeometry optimization
AutoDock VinaProtein-ligand docking

Q. What experimental strategies resolve contradictions in reported biological activity data?

Example: Antiarrhythmic activity in dogs showed suppression of ventricular tachycardia at 3–6 mg/kg for a related compound . To address variability:

Standardize Models : Use consistent animal models (e.g., mongrel dogs with ligated coronary arteries) .

Dose-Response Curves : Test multiple concentrations to establish EC50_{50} values.

Control Variables : Monitor blood pressure changes (10–15% increases noted in dogs) to differentiate primary vs. secondary effects .

Q. How can stereochemical outcomes of Grignard additions to diazabicyclononane ketones be controlled?

Grignard reagents (e.g., aryl magnesium bromides) add to the C-9 carbonyl group with syn stereochemistry relative to heteroatoms (O/S). Coordination between the Grignard reagent and the bicyclic system’s heteroatoms dictates selectivity:

  • Mechanism : Preferential attack from the “oxygen side” in chair-boat intermediates .
  • Example : Phenylmagnesium bromide yields equatorial C–C6_6H5_5 bonds relative to the thiane ring .

Q. Methodological Insight :

  • Use anhydrous THF for improved reagent stability.
  • Characterize products via 1H^1 \text{H} NMR coupling constants to confirm stereochemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol
Reactant of Route 2
Reactant of Route 2
3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.